molecular formula C19H19N5O5S3 B12293308 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12293308
M. Wt: 493.6 g/mol
InChI Key: SBUCDZYLTRYMFG-UHFFFAOYSA-N
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Description

Cefaparole is a cephem antibiotic belonging to the cephalosporin subclass. It is characterized by its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Despite its promising properties, cefaparole was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefaparole involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The reaction typically occurs under mild conditions, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The process includes the protection and deprotection of functional groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of cefaparole follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of automated reactors and stringent quality control measures ensures consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Cefaparole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of cefaparole, which can exhibit different pharmacological properties. For instance, oxidation can yield sulfoxides, which may have altered antibacterial activity .

Scientific Research Applications

Mechanism of Action

Cefaparole exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cefaparole

Cefaparole is unique due to its specific structural features, which confer high stability and resistance to beta-lactamases. This makes it particularly effective against resistant bacterial strains, setting it apart from other cephalosporins .

Properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUCDZYLTRYMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866211
Record name 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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